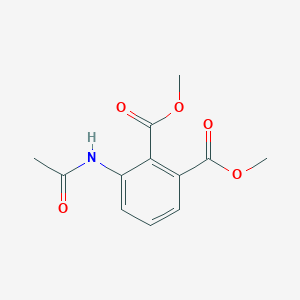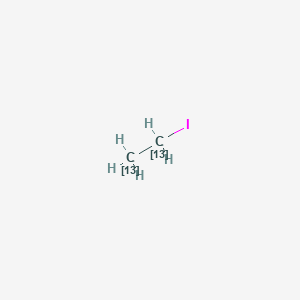
(+)-Sativene
Overview
Description
(+)-Sativene is a naturally occurring sesquiterpene hydrocarbon found in various essential oils, including those of cannabis and other plants. It is known for its distinctive aroma and potential therapeutic properties. Sesquiterpenes like this compound are composed of three isoprene units, resulting in a molecular formula of C15H24.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (+)-Sativene can be achieved through several methods, including the cyclization of farnesyl pyrophosphate (FPP) in the presence of specific enzymes. This biosynthetic pathway is common in plants and involves the conversion of FPP to this compound via a series of enzyme-catalyzed reactions.
Industrial Production Methods
Industrial production of this compound typically involves the extraction of essential oils from plants known to contain high concentrations of this compound. Steam distillation is a common method used to isolate essential oils, followed by chromatographic techniques to purify this compound.
Chemical Reactions Analysis
Types of Reactions
(+)-Sativene undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form oxygenated derivatives, such as alcohols, ketones, and epoxides.
Reduction: Reduction reactions can convert this compound to its corresponding saturated hydrocarbon.
Substitution: Halogenation and other substitution reactions can introduce different functional groups into the this compound molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method for reducing this compound.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) under controlled conditions.
Major Products
The major products formed from these reactions include various oxygenated derivatives, saturated hydrocarbons, and halogenated compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: (+)-Sativene serves as a precursor for the synthesis of other complex organic molecules.
Biology: Research has shown that this compound exhibits antimicrobial and anti-inflammatory properties, making it a candidate for further biological studies.
Medicine: The therapeutic potential of this compound is being explored for its possible use in treating conditions such as pain and inflammation.
Industry: this compound is used in the fragrance industry due to its pleasant aroma and is also being investigated for its potential use in natural pesticides.
Mechanism of Action
The mechanism of action of (+)-Sativene involves its interaction with various molecular targets and pathways. It is believed to exert its effects through modulation of the endocannabinoid system, which plays a crucial role in regulating pain, inflammation, and immune responses. This compound may also interact with other receptors and enzymes involved in these pathways, contributing to its observed biological activities.
Comparison with Similar Compounds
(+)-Sativene can be compared to other sesquiterpenes, such as:
Caryophyllene: Known for its anti-inflammatory and analgesic properties.
Humulene: Exhibits anti-inflammatory and appetite-suppressing effects.
Bisabolol: Used in cosmetics for its soothing and anti-irritant properties.
What sets this compound apart is its unique combination of aromatic properties and potential therapeutic benefits, making it a compound of interest for further research and application.
Properties
IUPAC Name |
(1R,2S,3S,6S,8S)-6-methyl-7-methylidene-3-propan-2-yltricyclo[4.4.0.02,8]decane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24/c1-9(2)11-7-8-15(4)10(3)12-5-6-13(15)14(11)12/h9,11-14H,3,5-8H2,1-2,4H3/t11-,12+,13+,14-,15+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOBBUADSYROGAT-VYDRJRHOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CCC2(C3C1C(C2=C)CC3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H]1CC[C@]2([C@H]3[C@@H]1[C@@H](C2=C)CC3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50460872 | |
| Record name | (+)-Sativene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50460872 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22338-87-0, 3650-28-0 | |
| Record name | rel-(1R,3aS,4R,7R,7aR)-Octahydro-4-methyl-8-methylene-7-(1-methylethyl)-1,4-methano-1H-indene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22338-87-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (+)-Sativene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50460872 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




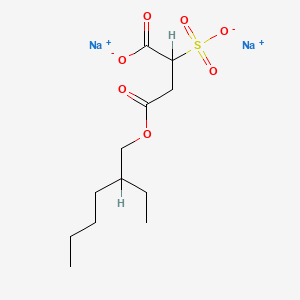
![(S)-Ethyl 2-(((S)-2-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepin-3-yl)amino)-4-phenylbutanoate](/img/structure/B1610192.png)
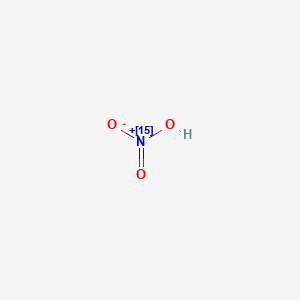
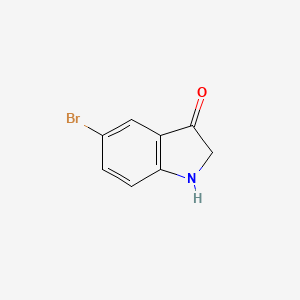
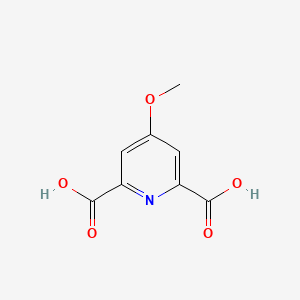
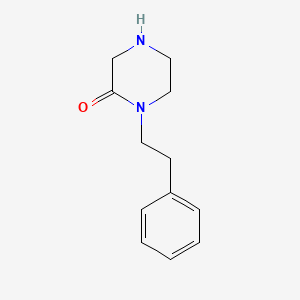


![6-Chloro-2,5-dimethyl-1H-benzo[d]imidazole](/img/structure/B1610203.png)
